1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester
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Overview
Description
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and a phenyldiazenyl group, making it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenyl-4-(2-phenyldiazenyl)-1H-pyrazole-5-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenyl and phenyldiazenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone
- 1-Phenyl-5-oxo-2-pyrazoline-3-carboxylic acid, ethyl ester
Uniqueness
1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester is unique due to the presence of both phenyl and phenyldiazenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
1H-Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound 1H-Pyrazole-5-carboxylic acid, 3-phenyl-4-(2-phenyldiazenyl)-, ethyl ester (often referred to as PhPCEE) is particularly noteworthy due to its potential therapeutic applications. This article explores the biological activity of this compound, presenting data from various studies and highlighting its mechanisms of action.
Chemical Structure and Properties
- Chemical Formula : C12H12N2O2
- Molecular Weight : 232.24 g/mol
- CAS Number : 94033-64-4
The structural features of PhPCEE include a pyrazole ring substituted with a phenyl group and an ethyl ester, which contribute to its pharmacological properties.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that PhPCEE demonstrates effective inhibition against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
Anti-inflammatory Activity
PhPCEE has been evaluated for its anti-inflammatory effects. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound may be beneficial in treating inflammatory diseases.
Enzyme Inhibition
The compound has shown promising results as a phosphodiesterase (PDE) inhibitor. PDEs play a crucial role in cellular signaling pathways, and their inhibition can lead to increased levels of cyclic nucleotides, which have various physiological effects.
- IC50 Values for PDE Inhibition :
- PDE4D: IC50 = 270 nM
- PDE4B: IC50 = 200 nM
These values indicate that PhPCEE is a potent inhibitor, making it a candidate for further development in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Study on Antimicrobial Properties
A recent study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of PhPCEE against multidrug-resistant bacteria. The study utilized disk diffusion methods and determined that PhPCEE exhibited superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
PDE Inhibition Research
In another study focusing on the structure-activity relationship (SAR) of pyrazole derivatives, PhPCEE was identified as a lead compound due to its high potency against PDE enzymes. The research included molecular docking studies that elucidated the binding interactions between PhPCEE and the active site of PDE4D, confirming its potential for therapeutic applications .
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
ethyl 3-phenyl-4-phenyldiazenyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C18H16N4O2/c1-2-24-18(23)17-16(21-19-14-11-7-4-8-12-14)15(20-22-17)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,20,22) |
InChI Key |
LMBCECQLQUPVRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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